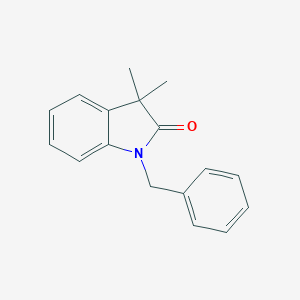

1-Benzyl-3,3-dimethylindoline-2-one

Description

Properties

Molecular Formula |

C17H17NO |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

1-benzyl-3,3-dimethylindol-2-one |

InChI |

InChI=1S/C17H17NO/c1-17(2)14-10-6-7-11-15(14)18(16(17)19)12-13-8-4-3-5-9-13/h3-11H,12H2,1-2H3 |

InChI Key |

WWYLREXTPAWMGN-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)C |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)C |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Benzyl-3-hydroxy-2-(2-hydroxyethyl)isoindolin-1-one (Compound 1d)

- Structure : Isoindolin-1-one core with 3-benzyl, 3-hydroxy, and 2-(2-hydroxyethyl) substituents.

- Synthesis: Prepared via reaction of (Z)-3-benzylideneisobenzofuran-1(3H)-one with ethanolamine (82% yield) .

- Physical Properties : White solid (mp: 114–120°C); IR bands at 3471 cm⁻¹ (O–H) and 1689 cm⁻¹ (C=O) .

2-Benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one

- Structure : Isoindol-1-one with 2-benzyl, 3-hydroxy, and 3-methyl substituents.

- Synthesis : Byproduct in the preparation of 2-benzyl-1,1,3,3-tetramethylisoindoline, a precursor to the radical scavenger TMIO .

- Applications : Used in heterocyclic amine synthesis via intramolecular amidoalkylation .

Comparison Table: Isoindolinone Derivatives

Piperidinone and Piperazine Derivatives

1-Benzyl-3,3-difluoropiperidin-4-one

1-Benzyl-3(S)-ethyl-piperazine-2,5-dione

- Structure : Piperazine-2,5-dione with 1-benzyl and 3(S)-ethyl groups.

- Safety Data : Classified under GHS guidelines; used in peptide mimetics .

Comparison Table: Piperidinone/Piperazine Derivatives

Pyridinone and Diazocane Derivatives

1-Benzyl-3,4-dihydro-1H-pyridin-2-one

1-Benzyl-3,3-difluoro-1,5-diazocane

- Structure : Diazocane core with 1-benzyl and 3,3-difluoro groups.

- Properties : Molecular weight 240.3 g/mol; purity ≥95% .

Comparison Table: Pyridinone/Diazocane Derivatives

Key Research Findings

- Synthetic Versatility: Indoline-2-one derivatives are synthesized via palladium catalysis (e.g., boronate ester formation) , while isoindolinones are accessible through cycloaddition or nucleophilic addition .

- Functional Group Impact: Fluorinated analogs (e.g., 3,3-difluoro-piperidinones) exhibit enhanced metabolic stability, making them valuable in drug discovery .

- Safety Considerations: Piperidinone derivatives require stringent safety protocols (e.g., CAS 173186-91-9 has dedicated SDS guidelines) , whereas indoline-2-one derivatives may have lower toxicity profiles.

Preparation Methods

Reaction Mechanism and Optimization

Cyclization proceeds via AlCl₃-mediated intramolecular electrophilic aromatic substitution. The chloroacetamide group acts as an activating electrophile, while the ortho-methyl group directs ring closure to form the indoline core. Key modifications from patent CN111100057B include:

-

Substrate design : Introducing geminal dimethyl groups at the α-position of the acetamide ensures 3,3-dimethyl substitution post-cyclization.

-

Phase-transfer catalysis : Tetrabutylammonium fluoride (10 mol%) enhances reaction homogeneity, achieving yields of 86–90% at 60–80°C.

A representative procedure involves heating N-benzyl-N-(2-methylphenyl)-2,2-dimethylchloroacetamide (30 g, 0.096 mol) with AlCl₃ (25.5 g, 0.19 mol) in DMSO at 70°C for 12 h, followed by aqueous workup and column chromatography (PE/CH₂Cl₂).

N-Alkylation of 3,3-Dimethylindoline-2-one

For late-stage functionalization, direct N-benzylation of 3,3-dimethylindoline-2-one offers a modular route. This method, inspired by RSC Advances, addresses challenges in regioselectivity between N-1 and C-3 positions.

Substrate Synthesis and Alkylation Conditions

3,3-Dimethylindoline-2-one is synthesized via Grignard addition to isatin derivatives:

-

Isatin methylation : Treating isatin with methylmagnesium bromide (2 eq.) in THF yields 3,3-dimethylindoline-2,3-dione.

-

Selective reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the C-3 ketone to the corresponding alcohol, which undergoes acid-catalyzed dehydration to form 3,3-dimethylindoline-2-one.

N-Benzylation employs NaH (4 eq.) in DMF at 80°C, with benzyl bromide (1.05 eq.) delivering the title compound in 72% yield after 12 h. Competing C-3 alkylation is suppressed by steric hindrance from the pre-installed dimethyl groups.

Tandem Alkylation-Cyclization Strategies

One-pot methodologies streamline synthesis by combining cyclization and alkylation. A modified Madelung protocol demonstrates feasibility:

Procedure and Key Parameters

-

Amide activation : N-(2-(bromomethyl)phenyl)-N-phenylbenzamide undergoes sulfonylation with p-toluenesulfinate (4 eq.) in DMSO to generate a stabilized electrophile.

-

Cyclization and benzylation : Adding 1,5-diazabicyclo[4.3.0]non-5-ene (DBN, 3 eq.) at 100°C induces simultaneous ring closure and N-benzylation, yielding 1-benzyl-3-tosylindoline-2-one. Subsequent detosylation (HCl/EtOH) affords the target compound in 68% overall yield.

Comparative Analysis of Synthetic Routes

Experimental Data and Spectral Characterization

1-Benzyl-3,3-dimethylindoline-2-one

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzyl-3,3-dimethylindoline-2-one, and what key reagents/conditions are involved?

- Methodological Answer : The compound can be synthesized via a multi-step pathway involving condensation and alkylation. For example, indolin-2-one derivatives are typically condensed with substituted benzaldehydes (e.g., 4-dimethylaminobenzaldehyde) in acetic acid under reflux to form intermediates like 3-benzylidene-indolin-2-one. Subsequent alkylation of the nitrogen atom is achieved using sodium hydride (NaH) in DMF at 0°C, followed by reaction with benzyl halides (e.g., CH3I or R-C6H4CH2X) to introduce the benzyl group . Solvent choice (e.g., DMF) and temperature control are critical to avoid side reactions.

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation requires a combination of analytical techniques:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments (e.g., benzyl protons at δ 4.5–5.0 ppm) and quaternary carbons.

- X-ray Crystallography : Single-crystal XRD resolves stereochemistry and bond angles, as demonstrated for structurally related indolin-2-one derivatives in crystallography reports .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]<sup>+</sup> for C17H17NO).

Q. What are the standard purity assessment protocols for this compound in research settings?

- Methodological Answer : Purity is assessed via:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30).

- Melting Point Analysis : Compare observed values with literature data (e.g., 160–162°C for crystalline derivatives).

- TLC : Monitor reaction progress using silica gel plates and ethyl acetate/hexane (1:3) as the eluent .

Advanced Research Questions

Q. How can reaction yields be optimized during the alkylation of intermediates in the synthesis of this compound?

- Methodological Answer : Yield optimization involves:

- Base Selection : Sodium hydride (NaH) in DMF at 0°C ensures efficient deprotonation of the indolin-2-one nitrogen while minimizing hydrolysis.

- Stoichiometry : A 1.2:1 molar ratio of alkylating agent (e.g., benzyl chloride) to intermediate reduces unreacted starting material.

- Workup : Quench excess NaH with ice-cold water and extract with dichloromethane to isolate the product . Contradictions in yield data may arise from trace moisture in DMF, necessitating rigorous solvent drying.

Q. What strategies resolve contradictions in spectroscopic data for substituted derivatives of this compound?

- Methodological Answer : Discrepancies between predicted and observed spectral data (e.g., unexpected splitting in <sup>1</sup>H NMR) can be addressed by:

- 2D NMR Techniques : NOESY or HSQC experiments clarify spatial interactions between protons and carbons.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) simulate NMR chemical shifts and verify substituent effects.

- XRD Validation : Crystallographic data for analogs (e.g., 1-Benzyl-2,5-diphenyl-3-tosylimidazolidin-4-one) provide reference geometries .

Q. How can functional group transformations (e.g., nitro reduction) be applied to modify this compound for SAR studies?

- Methodological Answer :

- Nitro Reduction : Treat nitro-containing derivatives (e.g., compound 28 in Scheme 1 ) with iron powder and HCl in methanol under reflux to yield amino groups.

- Protection/Deprotection : Use Boc anhydride to protect amines during subsequent reactions.

- Biological Testing : Assess modified derivatives for activity (e.g., α-glucosidase inhibition) to establish structure-activity relationships (SAR).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.